2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with N’-[(E)-phenylmethylidene]acetohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antitumor activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in developing new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group are crucial for its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H21BrN4O3S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21BrN4O3S/c20-17-6-8-18(9-7-17)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25)/b21-14+ |
InChI Key |
WPOGQODPQUJAID-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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